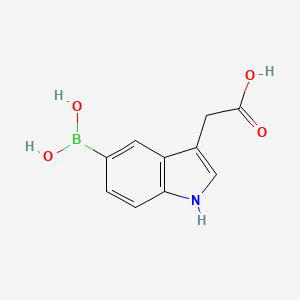![molecular formula C12H15N3O4 B8666656 Acetamide, N,N'-[1-(4-nitrophenyl)-1,2-ethanediyl]bis- CAS No. 53641-62-6](/img/structure/B8666656.png)
Acetamide, N,N'-[1-(4-nitrophenyl)-1,2-ethanediyl]bis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Acetamide, N,N’-[1-(4-nitrophenyl)-1,2-ethanediyl]bis- is a synthetic compound with significant importance in various fields of chemistry and industry. This compound is characterized by the presence of nitrophenyl groups attached to an ethanediyl bis-acetamide structure, making it a versatile molecule for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N,N’-[1-(4-nitrophenyl)-1,2-ethanediyl]bis- typically involves the nitration of N-phenylacetamide. The nitration reaction is carried out using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4) under controlled temperature conditions to prevent the reaction from becoming too exothermic . The product is then purified through recrystallization using a binary mixture of ethanol and water to achieve high purity .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .
化学反応の分析
Types of Reactions
Acetamide, N,N’-[1-(4-nitrophenyl)-1,2-ethanediyl]bis- undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Acetamide, N,N’-[1-(4-nitrophenyl)-1,2-ethanediyl]bis- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and dyes.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of Acetamide, N,N’-[1-(4-nitrophenyl)-1,2-ethanediyl]bis- involves its interaction with molecular targets through its nitrophenyl groups. These groups can participate in various chemical reactions, including binding to enzymes and receptors, leading to changes in their activity. The compound can also undergo metabolic transformations, resulting in the formation of active metabolites that exert biological effects .
類似化合物との比較
Similar Compounds
- Acetanilide, 4’-nitro-
- p-Acetamidonitrobenzene
- p-Nitroacetanilide
- p-Nitrophenylacetanilide
- N-Acetyl-p-nitroaniline
- N-Acetyl-4-nitroaniline
- 4-Nitroacetanilide
- 4’-Nitroacetanilide
- Acetanilide, p-nitro-
- N-Acetyl-4-nitrobenzenamine
- 1-Nitro-4-acetylaminobenzene
- N-(p-Nitrophenyl)acetamide
- NSC 1315
- 4-(Acetylamino)nitrobenzene
- N-(4-Nitrophenyl)acetic acid amide
Uniqueness
Acetamide, N,N’-[1-(4-nitrophenyl)-1,2-ethanediyl]bis- is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its nitrophenyl groups provide distinct reactivity patterns, making it a valuable compound for various synthetic and industrial processes .
特性
CAS番号 |
53641-62-6 |
|---|---|
分子式 |
C12H15N3O4 |
分子量 |
265.26 g/mol |
IUPAC名 |
N-[2-acetamido-2-(4-nitrophenyl)ethyl]acetamide |
InChI |
InChI=1S/C12H15N3O4/c1-8(16)13-7-12(14-9(2)17)10-3-5-11(6-4-10)15(18)19/h3-6,12H,7H2,1-2H3,(H,13,16)(H,14,17) |
InChIキー |
FHQRNIXTVKLQJW-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NCC(C1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-{[(Diphenylmethyl)carbamoyl]amino}propane-1-sulfonic acid](/img/structure/B8666623.png)






